molecular formula C6H12N2O2 B13312618 2-Amino-4-oxohexanamide

2-Amino-4-oxohexanamide

Cat. No.: B13312618
M. Wt: 144.17 g/mol
InChI Key: WHAFRDXJTSVMPL-UHFFFAOYSA-N
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Description

2-Amino-4-oxohexanamide is an organic compound with the molecular formula C6H12N2O2 It is a derivative of hexanamide, featuring an amino group at the second position and a keto group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-oxohexanamide can be achieved through several methods.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-oxohexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed.

Major Products Formed: The major products formed from these reactions include hydroxyl derivatives, substituted amides, and various oxo compounds .

Scientific Research Applications

2-Amino-4-oxohexanamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-oxohexanamide involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of biologically active molecules. It may also interact with cellular receptors, influencing signal transduction pathways and modulating physiological responses .

Comparison with Similar Compounds

  • 2-Amino-3-cyano-4H-chromenes
  • 2-Amino-4,6-dihydroxypyrimidine
  • 2-Amino-4-methylpyridinium derivatives

Comparison: Compared to these similar compounds, 2-Amino-4-oxohexanamide is unique due to its specific structural features and reactivity.

Properties

IUPAC Name

2-amino-4-oxohexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-2-4(9)3-5(7)6(8)10/h5H,2-3,7H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHAFRDXJTSVMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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